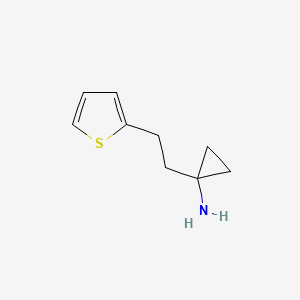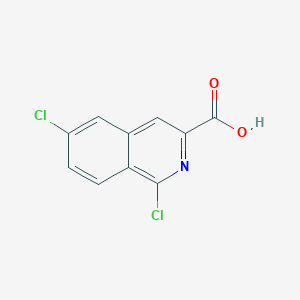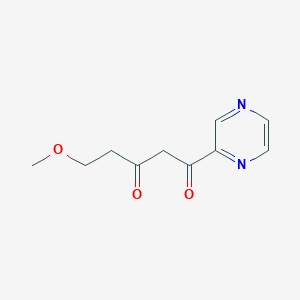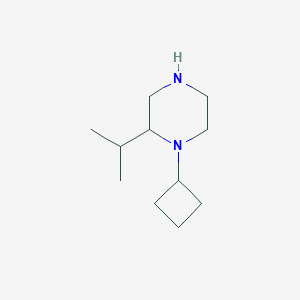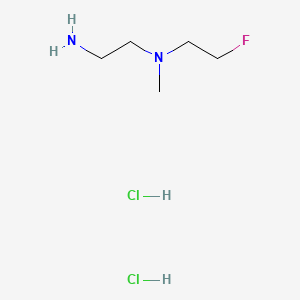
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride is a chemical compound known for its unique physical and chemical properties. It is widely used in scientific experiments and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large quantities of reactants. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical studies to investigate the effects of fluoroethyl groups on biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The fluoroethyl group plays a crucial role in modulating the compound’s activity and enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)maleimide hydrochloride: Another compound with similar structural features but different functional groups.
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride: A closely related compound with two fluorine atoms instead of one.
Uniqueness
(2-Aminoethyl)(2-fluoroethyl)methylaminedihydrochloride is unique due to the presence of both amino and fluoroethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C5H15Cl2FN2 |
|---|---|
Peso molecular |
193.09 g/mol |
Nombre IUPAC |
N'-(2-fluoroethyl)-N'-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H13FN2.2ClH/c1-8(4-2-6)5-3-7;;/h2-5,7H2,1H3;2*1H |
Clave InChI |
QRQMLLLJUYIHFE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN)CCF.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


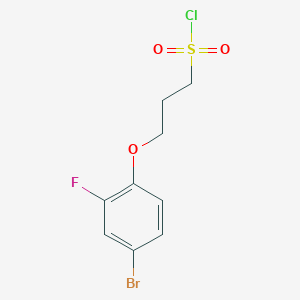
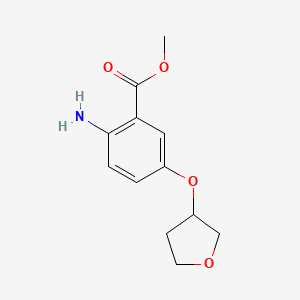
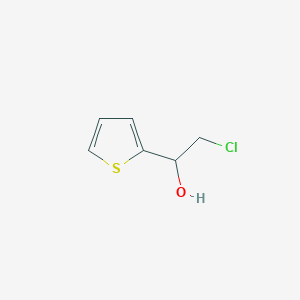
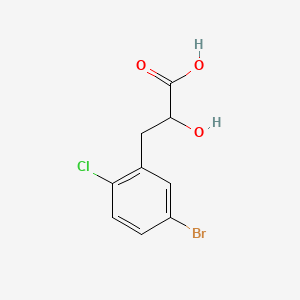
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)

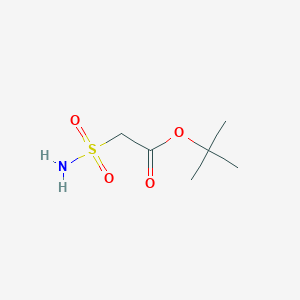
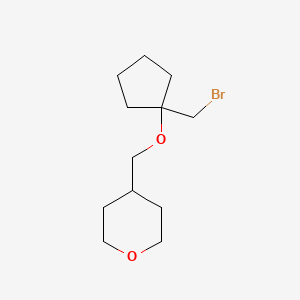
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
